molecular formula C13H19NO2 B1267571 Ethyl 3-(benzylamino)butanoate CAS No. 6335-80-4

Ethyl 3-(benzylamino)butanoate

Cat. No.: B1267571
CAS No.: 6335-80-4
M. Wt: 221.29 g/mol
InChI Key: JENQQNDKUFOZAO-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)butanoate is an organic compound with the molecular formula C13H19NO2 It is an ester derivative that features a benzylamino group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(benzylamino)butanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary or secondary amines.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzylamine, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted esters and amides

Scientific Research Applications

Ethyl 3-(benzylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.

    Medicine: this compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzylamino moiety, which can then interact with biological targets. The pathways involved may include nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that further react to produce the final products.

Comparison with Similar Compounds

Ethyl 3-(benzylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl 3-(methylamino)butanoate: This compound has a methylamino group instead of a benzylamino group, which may result in different reactivity and biological activity.

    Ethyl 3-(phenylamino)butanoate:

    Ethyl 3-(dimethylamino)butanoate: The dimethylamino group can affect the compound’s solubility and reactivity compared to the benzylamino derivative.

Uniqueness: this compound is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-(benzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQQNDKUFOZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284761
Record name ethyl 3-(benzylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-80-4
Record name NSC38818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(benzylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-butyric acid ethyl ester (5.00 g, 34.3 mmol), benzaldehyde (4.1 mL, 40 mmol) and acetic acid (1.9 mL, 34 mmol) in 1,2-dichloroethane (120 mL) was added sodium triacetoxyborohydride (17 g, 80 mmol) at room temperature and the mixture was stirred for 20 hours. The reaction mixture was poured into sodium bicarbonate saturated aqueous solution and extracted with chloroform. The organic phase was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified by flash column chromatography on silica gel (chloroform/methanol=10/1 as an eluant) to afford 3-benzylamino-butyric acid ethyl ester (2.1 g, 9.5 mmol, 28%) as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl crotonate (5.0 ml, 40 mmol) and benzyl amine (4.8 ml, 44 mmol) was heated to 100° C. for 18 hs. The reaction was allowed to cool and the product was distilled at 90° C. at 200 mtorr pressure to give the ethyl 3-(benzylamino)butanoate (6.1 g, 69%) as a clear oil, MS (M+H)+=222.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key challenges in synthesizing short-chained aliphatic β-amino acids like Ethyl 3-(benzylamino)butanoate, and how does the research paper address this?

A1: Synthesizing short-chained aliphatic β-amino acids efficiently and with high enantioselectivity has been a challenge in organic chemistry. The research paper presents a novel approach using a solvent-free, chemoenzymatic reaction sequence. [] This method combines the advantages of a thermal aza-Michael addition for the initial synthesis of the racemic β-amino acid ester with a subsequent enzymatic resolution using lipase (Novozym 435) to achieve high enantiomeric excess of the desired (S)-enantiomer. This approach is particularly attractive as it minimizes waste generation and allows for easier product isolation compared to traditional methods involving organic solvents.

Q2: How does the choice of solvent-free conditions impact the kinetics and thermodynamics of the this compound synthesis?

A2: The absence of a solvent in this reaction system significantly influences both the reaction kinetics and thermodynamics. The paper highlights that the reaction medium changes with conversion and substrate ratios, posing a challenge for kinetic studies. [] To address this, the researchers developed a strategy using COSMO-RS calculations to determine the thermodynamic activities of the compounds in both solvent-based and solvent-free systems. This approach enables the prediction of reaction behavior across various conditions, including solvent-free scenarios, providing valuable insights for process optimization.

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